N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Palladium-catalyzed cross-coupling reaction
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives, such as amines and alcohols.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry and Material Science: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is used in the development of advanced materials, including conductive polymers and organic semiconductors. Its unique structure allows for the creation of materials with desirable electrical and mechanical properties.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for the development of therapeutic agents. Research has explored its use in treating conditions such as inflammation, cancer, and microbial infections.
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its versatility and reactivity make it an important building block for the production of various commercial products.
Mechanism of Action
The mechanism by which N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazole-3-carboxamide
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazole-4-carboxamide
Uniqueness: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(12-3-4-17-19-12)16-8-10-6-11(9-15-7-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMQLONMSPZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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